Cas no 2138370-38-2 (2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid)

2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid is a fluorinated benzoic acid derivative incorporating a substituted pyrazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine substituent enhances metabolic stability and binding affinity, while the pyrazole group offers versatility in heterocyclic interactions. Its structural features make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or other targeted therapies. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic modifications. Careful handling is recommended due to its potential reactivity under strong acidic or basic conditions.
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid structure
2138370-38-2 structure
Product Name:2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
CAS No:2138370-38-2
MF:C11H9FN2O2
MW:220.199765920639
MDL:MFCD31600563
CID:4641132
Update Time:2025-06-10

2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid
    • 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
    • MDL: MFCD31600563
    • Inchi: 1S/C11H9FN2O2/c1-6-9(5-13-14-6)7-2-3-10(12)8(4-7)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
    • InChI Key: BZHYYNIVGJPIDB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(C2=CNN=C2C)=CC=C1F

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Additional information on 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid

2-Fluoro-5-(3-Methyl-1H-Pyrazol-4-Yl)Benzoic Acid: A Comprehensive Overview

2-Fluoro-5-(3-Methyl-1H-Pyrazol-4-Yl)Benzoic Acid (CAS No. 2138370-38-2) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique combination of a fluoro group and a pyrazole ring, exhibits intriguing properties that make it a valuable molecule for various applications. The benzoic acid core of the molecule serves as a versatile scaffold, enabling the exploration of diverse chemical functionalities.

Recent advancements in synthetic chemistry have allowed researchers to efficiently synthesize 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid through multi-step processes involving coupling reactions and functional group transformations. The incorporation of the pyrazole ring, a five-membered aromatic heterocycle, introduces electronic and steric effects that significantly influence the compound's reactivity and stability. This makes it an attractive candidate for drug design, particularly in the development of potential anti-inflammatory and anticancer agents.

In terms of biological activity, studies have demonstrated that 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to modulate cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the fluoro group enhances the molecule's lipophilicity, thereby improving its bioavailability and pharmacokinetic profile.

Beyond its medicinal applications, this compound has also been explored in materials science for its potential as a building block in supramolecular chemistry. The pyrazole ring, with its inherent aromaticity and hydrogen-bonding capabilities, facilitates self-assembling behaviors that could be harnessed for creating advanced materials such as stimuli-responsive polymers or molecular sensors.

From a synthetic perspective, the preparation of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid involves a sequence of carefully optimized reactions. The synthesis typically begins with the formation of the pyrazole ring via condensation reactions between an aldehyde or ketone and an amine derivative. Subsequent steps involve functionalization at specific positions to introduce the fluoro group and other substituents, ensuring precise control over the molecule's structure.

In conclusion, 2-fluoro-5-(3-methyl-1H-pyrazol-4-yli benzoic acid (CAS No. 2138370-38-) stands as a remarkable example of how structural diversity can lead to multifaceted applications in modern chemistry. Its unique combination of functional groups positions it as a promising candidate for both therapeutic development and materials innovation. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological progress.

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